molecular formula C9H12N4 B13086493 {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13086493
M. Wt: 176.22 g/mol
InChI Key: CNUYZDUHWIDBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1697489-13-6) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The molecule features a fused bicyclic core structure, with a 2-ethyl substituent and a reactive 7-aminomethyl group that serves as a versatile handle for further synthetic modification and diversification . Pyrazolo[1,5-a]pyrimidines are extensively investigated for their ability to act as ATP-competitive inhibitors of various kinases implicated in oncogenesis . Researchers utilize this core structure to develop inhibitors targeting enzymes such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural motif provided by this compound allows for the exploration of structure-activity relationships (SAR), where modifications at various positions on the scaffold can fine-tune electronic properties, lipophilicity, and binding affinity to enhance pharmacological properties and selectivity . Beyond oncology applications, pyrazolo[1,5-a]pyrimidine derivatives are also explored as inhibitors of phosphodiesterase 10A (PDE10A) for neurological disorders, and as potent inhibitors of mycobacterial ATP synthase for tuberculosis research, highlighting the versatility of this chemical platform . This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(2-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-2-7-5-9-11-4-3-8(6-10)13(9)12-7/h3-5H,2,6,10H2,1H3

InChI Key

CNUYZDUHWIDBLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction conditions are generally mild, and the yields range from 50% to 90%.

Industrial Production Methods

While specific industrial production methods for {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine are not well-documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for industrial-scale production.

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine group at position 7 undergoes characteristic nucleophilic reactions:

Acylation

Reacts with acyl chlorrides (e.g., acetyl chloride) or anhydrides under mild conditions (0–25°C, inert atmosphere) to form amides. For example:

2-Ethylpyrazolo[1,5-a]pyrimidin-7-ylmethanamine+CH3COClN-Acetyl derivative+HCl\text{{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl derivative} + \text{HCl}

Yields typically exceed 80% in dichloromethane with triethylamine as a base .

Alkylation

Forms secondary or tertiary amines via nucleophilic substitution with alkyl halides (e.g., methyl iodide). Reactions require polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (50–80°C) .

Heterocyclic Ring Functionalization

The pyrazolo[1,5-a]pyrimidine scaffold participates in electrophilic and cycloaddition reactions:

Electrophilic Aromatic Substitution (EAS)

Position 3 of the pyrazole ring is highly reactive toward nitration and halogenation. Example conditions:

Reaction TypeReagentConditionsProductYieldSource
NitrationHNO₃/H₂SO₄0°C, 2 h3-Nitro derivative72%
BrominationN-BromosuccinimideDCM, RT, 20 min3-Bromo derivative88%

Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura coupling at position 5 enables aryl/heteroaryl group introduction:

Compound+Ar-B(OH)2Pd(PPh3)4,Na2CO35-Aryl substituted product\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{5-Aryl substituted product}

Reported yields range from 65% to 92% under microwave-assisted conditions .

Cyclization and Annulation

The amine group facilitates intramolecular cyclization with electrophilic partners:

Formation of Bicyclic Derivatives

Reaction with β-diketones or enaminones generates fused polycyclic systems. A representative protocol:

ReactantCatalystSolventTemperatureTimeProductYieldSource
Ethyl acetoacetateAcetic acidEthanol130°C18 hPyrazolo[1,5-a]pyrimidinone94%

Mechanistic studies indicate a tandem aza-Michael addition and oxidative dehydrogenation pathway .

Amine Oxidation

Controlled oxidation with MnO₂ or RuO₄ converts the primary amine to a nitrile or aldehyde. For example:

-CH2NH2MnO2,CH2Cl2-CN\text{-CH}_2\text{NH}_2 \xrightarrow{\text{MnO}_2, \text{CH}_2\text{Cl}_2} \text{-CN}

Yields depend on oxidant stoichiometry (50–78%) .

Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyrimidine ring, yielding dihydro derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine derivatives have shown promising results as potential anticancer agents. Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against lung (A549), breast (MDA-MB-231), and prostate (DU-145) cancer cell lines, with some derivatives exhibiting IC50 values as low as 2.6 μM, indicating strong cytotoxic potential against these cancer types .

Inhibition of Mycobacterial ATP Synthase
Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase, making them candidates for the treatment of tuberculosis. These compounds have demonstrated the ability to inhibit ATP depletion in Mycobacterium tuberculosis cultures and have shown efficacy in vivo in mouse models of tuberculosis .

Tyrosine Kinase Inhibitors
The compound's structure has been linked to the development of tyrosine kinase inhibitors, which are crucial in cancer therapy. For example, compounds with the pyrazolo[1,5-a]pyrimidine core have been synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and cancer progression .

Biological Activities

Antimicrobial Properties
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine derivatives have also been studied for their antimicrobial properties. They exhibit activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been documented, supporting their potential use in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs .

Structure-Activity Relationship Studies

Research has focused on understanding the relationship between the chemical structure of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine and its biological activity. Structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance potency against targeted biological pathways. For example, modifications at the C7 position have been shown to influence selectivity and efficacy against different kinases and enzymes involved in disease processes .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMDA-MB-231 (Breast)2.6
A549 (Lung)3.9
DU-145 (Prostate)7.2
Mycobacterial InhibitionM. tuberculosisNot specified
AntimicrobialVarious BacteriaVariable
Anti-inflammatoryIn vitro modelsNot specified

Mechanism of Action

The mechanism of action of {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-ethyl group distinguishes this compound from analogs with different alkyl or aryl substituents:

  • 2-Phenylpyrazolo[1,5-a]pyrimidine derivatives : Substituting ethyl with aryl groups (e.g., phenyl) introduces π-π stacking interactions, as seen in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (C₁₉H₁₈N₃O₂, MW 320.36), which exhibits benzodiazepine receptor affinity .

Substituent Variations at Position 7

The primary methanamine group contrasts with bulkier substituents:

  • Chlorinated derivatives : 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl morpholine (C₁₀H₁₃ClN₄O) demonstrates how electronegative substituents influence reactivity and selectivity in nucleophilic substitutions .

Core Structure Modifications

  • Triazolo[1,5-a]pyrimidines : Replacing the pyrazole ring with triazole (e.g., 8-methyl-2-[4-(trifluoromethyl)phenyl]triazolo[1,5-c]pyrimidin-5-amine) alters electron distribution and bioactivity .
  • Dihydropyrazolo[1,5-a]pyrimidines: Saturation of the pyrimidine ring (e.g., 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(2-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one) reduces aromaticity, affecting solubility and metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine 2-Ethyl, 7-methanamine C₉H₁₃N₄ 177.23* Primary amine; potential bioactivity -
2-Propyl analog 2-Propyl, 7-methanamine C₁₀H₁₄N₄ 190.25 Increased lipophilicity
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 2-Phenyl, 5-COOEt, 7-methyl C₁₉H₁₈N₃O₂ 320.36 Benzodiazepine receptor ligand
N-(2-Pyridinylmethyl)-2-ethyl-5-methyl-3-phenyl derivative 2-Ethyl, 3-phenyl, 5-methyl, 7-(pyridinylmethyl) C₂₂H₂₂N₆ 370.45 Enhanced hydrogen bonding
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl morpholine 2-Methyl, 5-Cl, 7-morpholine C₁₀H₁₃ClN₄O 258.70 Reactive intermediate for further derivatization

Research Findings and Implications

  • Substituent Effects : The 2-ethyl group balances lipophilicity and steric hindrance, while the 7-methanamine group offers a site for further functionalization (e.g., acylations or Schiff base formations) .
  • Biological Relevance : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., trifluoromethyl, carboxylate) exhibit enhanced receptor binding, suggesting that modifying the methanamine group could optimize activity .
  • Synthetic Flexibility : Position 7 is highly reactive, enabling efficient derivatization via nucleophilic substitution or cross-coupling reactions .

Biological Activity

{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that exhibit a wide range of biological activities. They have been studied for their potential as inhibitors of various enzymes and receptors involved in diseases such as tuberculosis and cancer. The structural diversity within this class allows for extensive modifications that can enhance their pharmacological profiles.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidin-7-yl derivatives as effective inhibitors of Mycobacterium tuberculosis (M.tb). A comprehensive study synthesized approximately 70 novel derivatives and evaluated their antimycobacterial activity. Notably, compounds with a 3-(4-fluoro)phenyl group demonstrated significant potency against M.tb growth in vitro, with some showing low human ether-à-go-go-related gene (hERG) liability and good stability in liver microsomes .

Table 1: Antimycobacterial Activity of Selected Compounds

Compound IDStructureMIC (µM)Remarks
113-(4-fluoro)phenyl84Effective against M.tb
165-(alkyl/aryl substituent)63Low cytotoxicity
407-(2-pyridylmethylamine)82Active in vivo in mouse model

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been extensively researched. A focused library was developed targeting various kinases involved in oncogenesis. For instance, certain derivatives exhibited strong inhibition against SRC family kinases and mTOR pathways, which are crucial in cancer cell proliferation .

Table 2: Anticancer Activity Against Selected Kinases

Compound IDTarget KinaseIC50 (nM)Cell Line Tested
7jSRC12MCF7
9dmTOR>28-foldMDA-MB-231
8dABL>100Various

The mechanism by which {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine exerts its biological effects involves interaction with specific enzymes and pathways:

  • Inhibition of ATP Synthase : The compound has been shown to inhibit mycobacterial ATP synthase, disrupting energy production in M.tb .
  • Kinase Inhibition : It selectively targets kinases involved in cancer progression, leading to reduced cell viability .

Case Study 1: Antimycobacterial Efficacy

A study conducted on a series of substituted pyrazolo[1,5-a]pyrimidines demonstrated that modifications at the C-7 position significantly impacted their efficacy against M.tb. The most effective analogues were those with specific substitutions that enhanced binding affinity to the ATP synthase active site .

Case Study 2: Cancer Cell Line Testing

In another investigation, derivatives were tested on breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that certain compounds led to significant reductions in cell proliferation rates compared to controls, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine core formation) followed by functionalization at position 6. For example, nucleophilic substitution or coupling reactions are used to introduce the methanamine group. Key challenges include regioselectivity and yield optimization.

  • Methodology : Use solvent-free conditions or polar aprotic solvents (e.g., DMF) with catalysts like K2CO3 for amine coupling .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which analytical techniques are critical for characterizing {2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine?

  • Answer :

  • X-ray crystallography : Resolve 3D structure using SHELXL for refinement .
  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., ethyl group at C2 and methanamine at C7). Key signals: ~δ 2.5 ppm (ethyl CH3), δ 4.1 ppm (CH2NH2) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 223 for C14H13N3 analogs) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Answer :

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based substrates .
  • Anticancer activity : MTT assays on cell lines (e.g., HepG2, MCF-7) with dose-response curves .
  • Mechanistic studies : Western blotting to assess downstream signaling (e.g., MAPK pathway modulation) .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy.
  • Work in a fume hood for reactions involving volatile solvents (e.g., acetonitrile).
  • Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. trifluoromethyl) impact bioactivity and target selectivity?

  • Answer :

  • Electron-withdrawing groups (e.g., CF3) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Ethyl groups improve metabolic stability but may reduce solubility. SAR studies using analogs (e.g., 5-methyl or 3-phenyl derivatives) reveal optimal substituent combinations .
  • Methodology : Parallel synthesis and molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can contradictory pharmacokinetic data (e.g., in vitro vs. in vivo bioavailability) be resolved?

  • Answer :

  • In vitro-in vivo correlation (IVIVC) : Assess metabolic stability using liver microsomes and compare with in vivo PK studies in rodents.
  • Formulation strategies : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance solubility .

Q. What strategies address low crystallinity in X-ray structure determination?

  • Answer :

  • Cocrystallization : Add coformers (e.g., succinic acid) to improve crystal packing.
  • Data collection : Use synchrotron radiation for weak diffraction patterns. Refinement via SHELXL with TWINABS for twinned crystals .

Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Answer :

  • QSAR models : Predict logP and polar surface area (PSA) using software like Schrödinger. Ideal logP: 2–3, PSA < 90 Ų .
  • Molecular dynamics : Simulate BBB permeation using CHARMM force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.